![molecular formula C10H8N4O4 B2645437 2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid CAS No. 179038-18-7](/img/structure/B2645437.png)
2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid” is an organic compound. It is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group . It is used in organic synthesis and has also been used as an herbicide .
Synthesis Analysis
This compound may be prepared by the nitration of phenylacetic acid . In organic synthesis, it can be used as a protecting group for primary alcohols . The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a carbon bearing a nitro group .Chemical Reactions Analysis
In addition to its role in the formation of heterocycles, 2-nitrophenylacetic acid is a precursor for many heterocycles . Complete reduction of 2-nitrophenylacetic acid yields anilines, which quickly cyclize to form lactams . Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molar mass of 181.15 g/mol . It appears as a yellow to pale brown crystalline powder . It has a density of 1.4 g/cm^3 and is soluble in water at 0.1417% (20 °C) .Applications De Recherche Scientifique
Organic Synthesis Applications
- Chemoselectivity in Synthesis : The chemoselectivity of metal-free routes in synthesizing 1,2,3-triazoles, including derivatives similar to the compound of interest, highlights the utility of acetic acid in promoting the formation of desired triazoles from α-arylketones. This approach enables the synthesis of fully decorated 1,2,3-triazoles, expanding the toolkit for creating complex organic molecules (Opsomer, Thomas, & Dehaen, 2017).
Medicinal Chemistry Research
- Derivatives as Potential Therapeutics : Research on esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, closely related to the queried compound, demonstrates their analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial activities. These findings suggest the potential for developing new therapeutic agents based on the structural framework of 1,2,4-triazole derivatives (Salionov, 2015).
Materials Science and Sensing
- Lanthanide Metal–Organic Frameworks : The use of 1,2,3-triazole-containing ligands in constructing lanthanide metal–organic frameworks (MOFs) for luminescence sensing of metal ions and nitroaromatic compounds. This application showcases the role of triazole derivatives in developing advanced materials for chemical sensing and luminescence-based detection (Wang et al., 2016).
Environmental and Analytical Chemistry
- Photoaffinity Labeling : Derivatives of the compound, such as [[2-Nitro-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]]phenoxy]acetic acid, have been developed for photoaffinity labeling, offering a spectrophotometric approach for identifying target molecules in complex biological systems. This method facilitates the study of molecular interactions without the need for radioactive labeling, providing a safer and environmentally friendly alternative (Hatanaka et al., 1989).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c15-9(16)5-8-11-10(13-12-8)6-2-1-3-7(4-6)14(17)18/h1-4H,5H2,(H,15,16)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOYGSMUYMPANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde](/img/structure/B2645354.png)
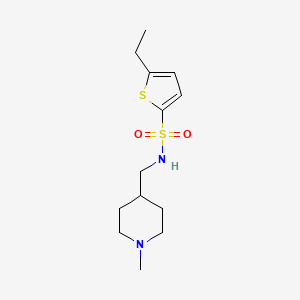
![2-[4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2645356.png)


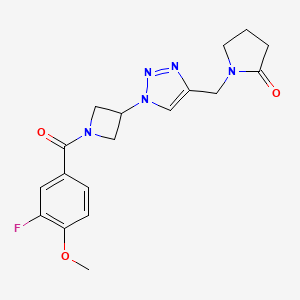
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2645364.png)

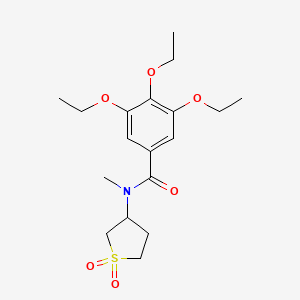
![2,2,2-Trichloro-1-[4-(cyclopropylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2645368.png)
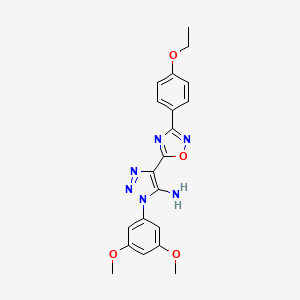
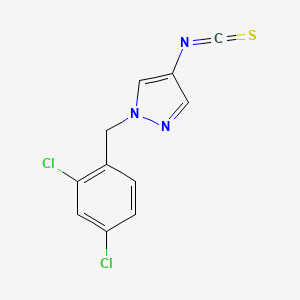
![[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-phenylcyanamide](/img/structure/B2645374.png)

